molecular formula C21H30O2 B12671269 Bis(isopropylcumyl)peroxide CAS No. 68540-63-6

Bis(isopropylcumyl)peroxide

Cat. No.: B12671269
CAS No.: 68540-63-6
M. Wt: 314.5 g/mol
InChI Key: RHHYICHXPAFLFI-UHFFFAOYSA-N
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Description

Bis(isopropylcumyl)peroxide (IUPAC name: Hydroperoxide, bis(1-methylethyl)phenyl), also known as 3,5-diisopropylbenzene hydroperoxide, is a hydroperoxide compound characterized by its isopropylcumyl substituents bonded to a central peroxide (-OOH) group . Structurally, it belongs to the hydroperoxide class, distinguished by the presence of a reactive O-OH functional group. This compound is primarily utilized as a free-radical initiator in polymerization reactions and as a crosslinking agent in polymer systems. Its decomposition generates free radicals, which drive processes such as vulcanization in rubber or curing in thermoset resins.

Properties

CAS No.

68540-63-6

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

2-(2-phenylpropan-2-ylperoxy)propan-2-ylbenzene;propane

InChI

InChI=1S/C18H22O2.C3H8/c1-17(2,15-11-7-5-8-12-15)19-20-18(3,4)16-13-9-6-10-14-16;1-3-2/h5-14H,1-4H3;3H2,1-2H3

InChI Key

RHHYICHXPAFLFI-UHFFFAOYSA-N

Canonical SMILES

CCC.CC(C)(C1=CC=CC=C1)OOC(C)(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(isopropylcumyl)peroxide typically involves the reaction of cumyl hydroperoxide with isopropyl alcohol under acidic conditions. The process can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which then undergoes further oxidation to yield the desired peroxide compound.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps to remove any impurities. The final product is typically obtained as a crystalline solid, which is then packaged and stored under controlled conditions to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Bis(isopropylcumyl)peroxide undergoes various types of chemical reactions, including:

    Oxidation: The peroxide groups can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.

    Reduction: Under certain conditions, the peroxide groups can be reduced to alcohols or other reduced species.

    Substitution: The compound can undergo substitution reactions where one or both peroxide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various organic solvents. Reaction conditions typically involve moderate temperatures and controlled pH to ensure optimal reactivity and selectivity.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include oxidized organic compounds, alcohols, and substituted derivatives of the original peroxide.

Scientific Research Applications

Bis(isopropylcumyl)peroxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a radical initiator in polymerization reactions, facilitating the formation of polymers with desired properties.

    Biology: Employed in studies of oxidative stress and its effects on biological systems, as the compound can generate reactive oxygen species.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.

    Industry: Utilized as a cross-linking agent in the production of rubber and plastics, enhancing the mechanical properties and durability of these materials.

Mechanism of Action

The mechanism of action of bis(isopropylcumyl)peroxide involves the homolytic cleavage of the peroxide bond, generating free radicals. These radicals can then initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dicumyl Peroxide

  • Structure : A dialkyl peroxide with two cumyl (isopropylbenzene) groups bonded to a central peroxide (-O-O-) bridge.
  • Reactivity : Decomposes at higher temperatures (~120–150°C), making it suitable for high-temperature vulcanization of rubbers .
  • Applications : Widely used in rubber curing (e.g., golf ball cores) due to its predictable decomposition kinetics and stability during processing .
  • Safety : Less sensitive to shock or heat than hydroperoxides, though still requires careful handling.
  • Key Difference : Bis(isopropylcumyl)peroxide’s hydroperoxide structure makes it more reactive at lower temperatures but less thermally stable than dicumyl peroxide .

α,α′-Bis(t-butyl peroxy)diisopropylbenzene

  • Structure : A dialkyl peroxide with t-butyl peroxy groups attached to a diisopropylbenzene backbone.
  • Reactivity : High decomposition temperature (~160–180°C), ideal for specialized vulcanization requiring delayed initiation .
  • Applications : Commercial products like Luperco 231XL are used in high-performance elastomers and engineering plastics.
  • Key Difference : Unlike this compound, this compound’s t-butyl groups enhance thermal stability, enabling use in high-heat industrial processes .

Tert-Butyl Perbenzoate

  • Structure : A peroxyester with a tert-butyl group and benzoyloxy moiety.
  • Reactivity : Intermediate decomposition temperature (~100–130°C), balancing reactivity and stability.
  • Applications : Common in polyester resin curing and low-temperature polymerizations.
  • Key Difference : Peroxyesters like tert-butyl perbenzoate exhibit faster radical generation than hydroperoxides but may require co-agents for optimal efficiency .

Dibenzoyl Peroxide

  • Structure : A diacyl peroxide with two benzoyl groups.
  • Reactivity : Highly reactive at low temperatures (decomposes at ~60–80°C), often used in cold-cure applications.
  • Applications : Dental resins, polystyrene production.
  • Key Difference : Diacyl peroxides are significantly more shock-sensitive and hazardous than hydroperoxides like this compound .

Data Tables Summarizing Key Differences

Compound Molecular Class Decomposition Characteristics Typical Applications Safety Profile References
This compound Hydroperoxide Moderate stability; reactive at lower temps Polymerization initiator, rubber curing Heat-sensitive; requires controlled storage
Dicumyl peroxide Dialkyl peroxide High stability (~120–150°C) Rubber vulcanization Stable under processing conditions
α,α′-Bis(t-butyl peroxy)diisopropylbenzene Dialkyl peroxide High stability (~160–180°C) High-temp elastomers Requires precise temperature control
Tert-butyl perbenzoate Peroxyester Intermediate stability (~100–130°C) Polyester resins Moderate sensitivity
Dibenzoyl peroxide Diacyl peroxide Low stability (~60–80°C) Dental resins, polystyrene Highly shock-sensitive

Research Findings and Industrial Relevance

  • Polymer Industry : this compound’s hydroperoxide structure positions it as a niche initiator for low- to medium-temperature processes, contrasting with dicumyl peroxide’s dominance in high-temperature rubber vulcanization .
  • Safety Protocols : Hydroperoxides demand stringent storage conditions (e.g., refrigeration, inert atmospheres) to mitigate decomposition risks, whereas dialkyl peroxides like α,α′-bis(t-butyl peroxy)diisopropylbenzene are preferred in high-heat applications due to their stability .
  • Emerging Applications : Evidence suggests hydroperoxides are being explored in advanced polymer composites, where controlled radical release at specific temperatures is critical .

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